
4-methylbenzenediazonium;sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Methyl)benzenediazonium sulfate is an organic compound belonging to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The compound is of significant interest due to its reactivity and applications in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 4-(Methyl)benzenediazonium sulfate typically involves the diazotization of 4-methylaniline. The process includes the following steps:
Dissolution of 4-methylaniline: in a suitable acid, such as hydrochloric acid or sulfuric acid.
Cooling the solution: to 0-5°C.
Addition of sodium nitrite: solution to the cooled mixture, resulting in the formation of the diazonium salt.
Industrial Production Methods: In industrial settings, the preparation of diazonium salts is scaled up by using continuous flow reactors to maintain precise temperature control and efficient mixing. The use of sulfuric acid is preferred for its ability to form stable diazonium salts.
化学反应分析
Types of Reactions: 4-(Methyl)benzenediazonium sulfate undergoes various types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by other groups such as halides, hydroxyl, or cyanide through reactions like the Sandmeyer reaction.
Coupling Reactions: It can react with phenols or aromatic amines to form azo compounds, which are useful in dye synthesis.
Common Reagents and Conditions:
Copper(I) salts: (e.g., CuCl, CuBr) for Sandmeyer reactions.
Potassium iodide: for iodination.
Phenols and aromatic amines: for azo coupling reactions.
Major Products:
Aryl halides: (e.g., 4-methylchlorobenzene) from substitution reactions.
Azo compounds: (e.g., 4-methylazobenzene) from coupling reactions.
科学研究应用
4-(Methyl)benzenediazonium sulfate has diverse applications in scientific research:
作用机制
The mechanism of action of 4-(Methyl)benzenediazonium sulfate involves the formation of a highly reactive diazonium ion. This ion can undergo:
Electrophilic substitution: reactions where the diazonium group is replaced by nucleophiles.
Radical formation: in the presence of copper(I) catalysts, leading to the formation of aryl radicals and subsequent substitution.
相似化合物的比较
- Benzenediazonium chloride
- 4-Nitrobenzenediazonium sulfate
- 4-Chlorobenzenediazonium tetrafluoroborate
Comparison: 4-(Methyl)benzenediazonium sulfate is unique due to the presence of a methyl group, which influences its reactivity and stability. Compared to benzenediazonium chloride, it is more stable and less prone to explosive decomposition. The methyl group also makes it more electron-donating, affecting the rate and outcome of its reactions .
属性
CAS 编号 |
38258-26-3 |
|---|---|
分子式 |
C14H14N4O4S |
分子量 |
334.35 g/mol |
IUPAC 名称 |
4-methylbenzenediazonium;sulfate |
InChI |
InChI=1S/2C7H7N2.H2O4S/c2*1-6-2-4-7(9-8)5-3-6;1-5(2,3)4/h2*2-5H,1H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI 键 |
YSKQIPZRICRDLA-UHFFFAOYSA-L |
规范 SMILES |
CC1=CC=C(C=C1)[N+]#N.CC1=CC=C(C=C1)[N+]#N.[O-]S(=O)(=O)[O-] |
相关CAS编号 |
57573-52-1 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[(2-amino-3-phenylpropanoyl)amino]carbamate](/img/structure/B13729409.png)
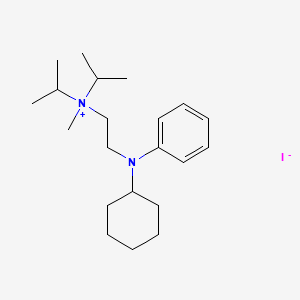
![2-phenylImidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B13729421.png)
![7-O-Tert-butyl 2-O-methyl (1S,4R)-3-oxo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B13729445.png)
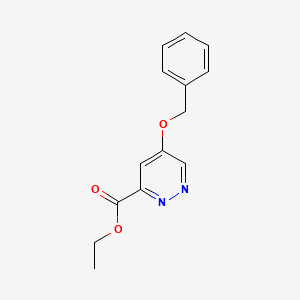
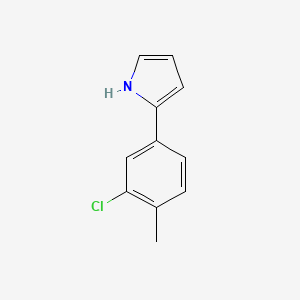
![benzyl-(3-morpholin-4-ium-4-ylpropyl)-[2-oxo-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethyl]azanium;dichloride](/img/structure/B13729472.png)
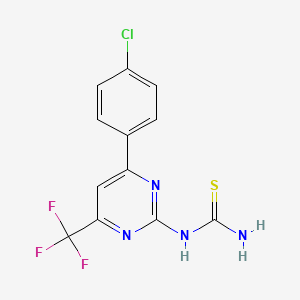
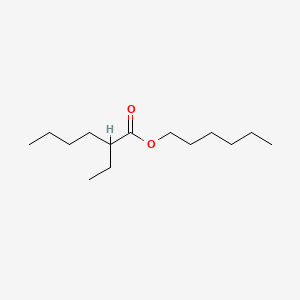
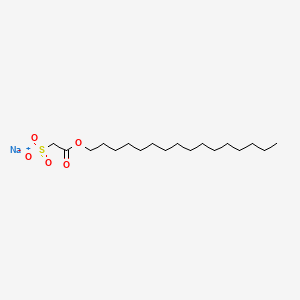
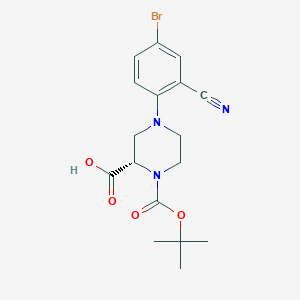
![{[(3S)-4-(Benzyloxy)-2,3-dimethylbutan-2-yl]oxy}(tert-butyl)dimethylsilane](/img/structure/B13729502.png)
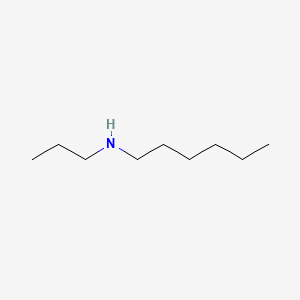
![triethyl-[2-[2-[2-(triethylazaniumyl)ethoxycarbonyl]benzoyl]oxyethyl]azanium;diiodide](/img/structure/B13729508.png)
